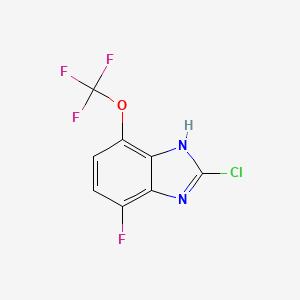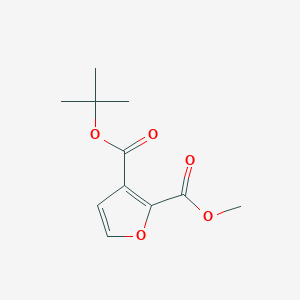
3-tert-Butyl 2-methyl furan-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl 2-methyl furan-2,3-dicarboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its tert-butyl and methyl substituents, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 2-methyl furan-2,3-dicarboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl 2-methyl furan-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted furans with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl 2-methyl furan-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl 2-methyl furan-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dicarboxylate: Another furan derivative with carboxylate groups at different positions.
Methyl furan-2-carboxylate: A simpler furan derivative with a single carboxylate group.
tert-Butyl furan-2-carboxylate: Similar to the target compound but with fewer substituents.
Uniqueness
3-tert-Butyl 2-methyl furan-2,3-dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3-O-tert-butyl 2-O-methyl furan-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-11(2,3)16-9(12)7-5-6-15-8(7)10(13)14-4/h5-6H,1-4H3 |
InChI-Schlüssel |
NAVOVQHOVTWSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(OC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
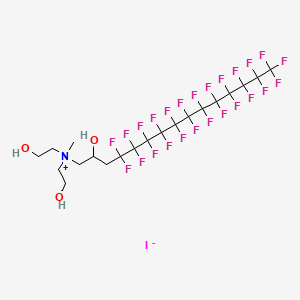
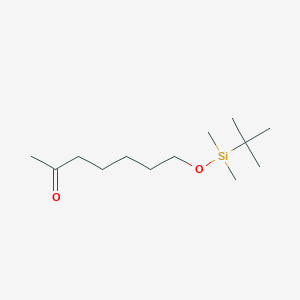

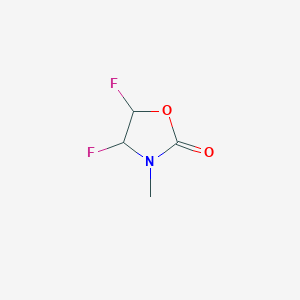
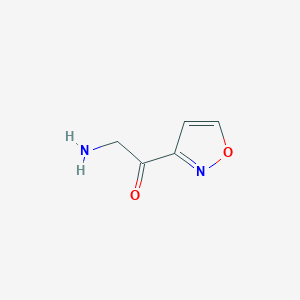
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
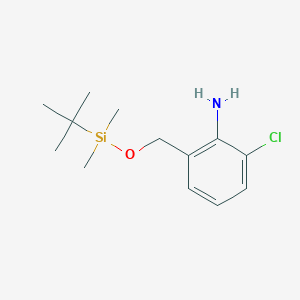
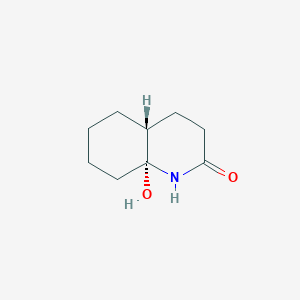

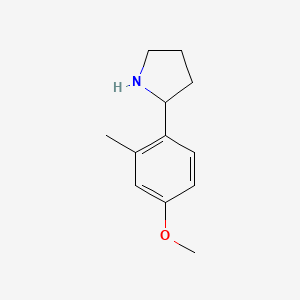
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
